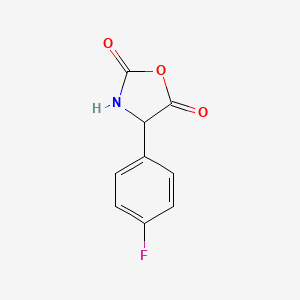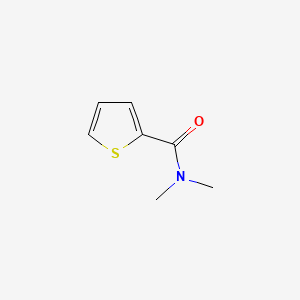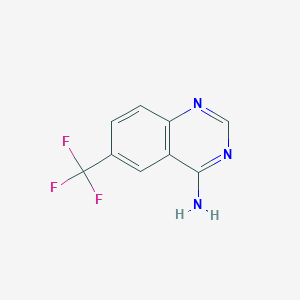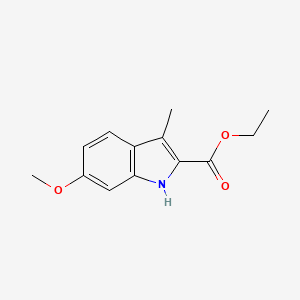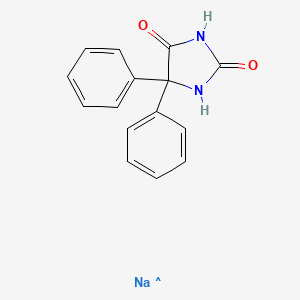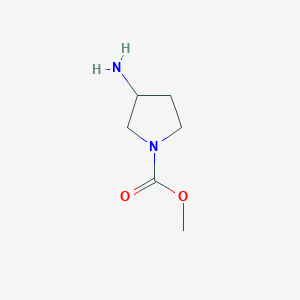
Methyl 3-aminopyrrolidine-1-carboxylate
Overview
Description
“Methyl 3-aminopyrrolidine-1-carboxylate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, intermediates can be synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate by amidation, and the target compounds can be synthesized by deprotection and substitution reaction .Molecular Structure Analysis
The molecular formula of “this compound hydrochloride” is C6H13ClN2O2, and its molecular weight is 180.63 . The InChI code is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions . The type of reaction and the resulting products can depend on the specific substituents present on the pyrrolidine ring .Mechanism of Action
Safety and Hazards
“Methyl 3-aminopyrrolidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Pyrrolidine derivatives, including “Methyl 3-aminopyrrolidine-1-carboxylate”, have significant potential for future drug discovery efforts . They can serve as versatile scaffolds for the design of new compounds with different biological profiles . For instance, they can be used as lead structures for developing new succinate dehydrogenase inhibitors .
properties
CAS RN |
233764-45-9 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |
InChI Key |
SSYCZLYRZHEWQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



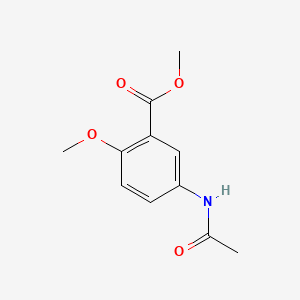
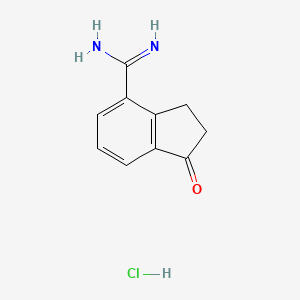
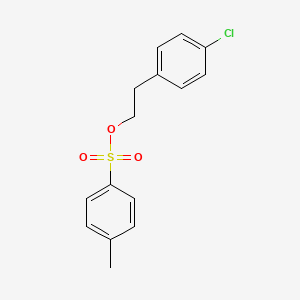
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B8806640.png)
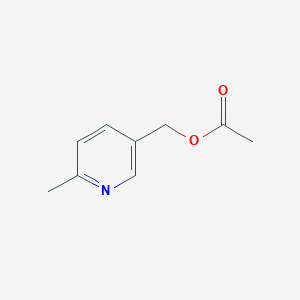
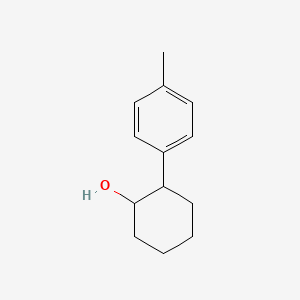
![Acetamide, N-[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B8806670.png)

